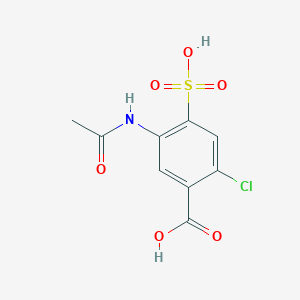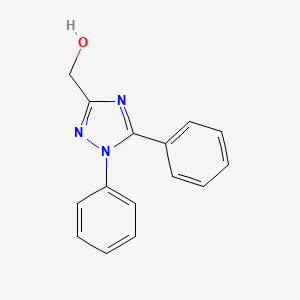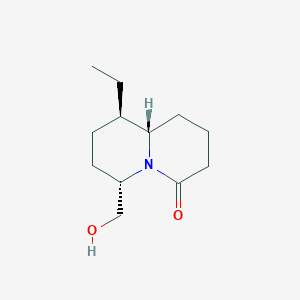
N-(3-(p-Dimethylaminophenyl)imino-6-oxo-1,4-cyclohexadien-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylaminophenyl group, an imino group, and a cyclohexadienone ring, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound often utilize solvent-free reactions due to their efficiency and cost-effectiveness. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate, is widely used in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide include other cyanoacetamide derivatives and substituted acetamides .
Uniqueness
What sets N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
64693-21-6 |
|---|---|
Molekularformel |
C16H17N3O2 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
N-[3-[4-(dimethylamino)phenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-11(20)17-15-10-13(6-9-16(15)21)18-12-4-7-14(8-5-12)19(2)3/h4-10H,1-3H3,(H,17,20) |
InChI-Schlüssel |
LZFVZSSTYAVFGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=NC2=CC=C(C=C2)N(C)C)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)


![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)

![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)


![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)



